TUG-1375
Overview
Description
TUG-1375 is a potent agonist of free fatty acid receptor 2 (FFA2/GPR43), which is a G-protein-coupled receptor. This compound has a pKi value of 6.69 and is known for its high solubility, chemical stability, and favorable pharmacokinetic properties . This compound is inactive on other receptors such as FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ .
Mechanism of Action
Target of Action
TUG-1375, also known as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid, is a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that is activated by short-chain fatty acids and is involved in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses .
Mode of Action
this compound interacts with FFA2, leading to the activation of this receptor . The active state structures of FFA2 in complex with this compound have been determined, providing insights into the molecular mechanisms behind FFA2 signaling .
Biochemical Pathways
Upon activation by this compound, FFA2 couples to Gαi and Gαq pathways . These pathways mediate diverse biological effects, including the regulation of metabolism, inflammation, and hormone homeostasis .
Pharmacokinetics
this compound has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties . These properties contribute to the bioavailability of this compound, allowing it to exert its effects on FFA2.
Result of Action
The activation of FFA2 by this compound results in various molecular and cellular effects. For instance, this compound has been confirmed to induce human neutrophil mobilization . It also inhibits lipolysis in murine adipocytes .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the composition of gut microbiota, which produces short-chain fatty acids, can affect the activation of FFA2 . Furthermore, dietary factors can also influence the action of this compound. For instance, fiber-rich diets can promote the production of short-chain fatty acids, thereby potentially enhancing the activation of FFA2 .
Biochemical Analysis
Biochemical Properties
TUG-1375 plays a crucial role in biochemical reactions due to its interaction with the free fatty acid receptor 2 (FFA2/GPR43) . It is inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ .
Cellular Effects
As an agonist of FFA2/GPR43, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as an agonist of FFA2/GPR43 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with FFA2/GPR43 . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
TUG-1375 is synthesized through a series of chemical reactions involving the bioisosteric replacement of the central pyrrolidine core of a previously disclosed FFA2 agonist with a thiazolidine core . The synthesis involves modifications at both the 2- and 3-positions on the thiazolidine core . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
TUG-1375 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the products is not publicly available .
Scientific Research Applications
TUG-1375 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Propionate: An endogenous ligand for FFA2.
Acetate: Another endogenous ligand for FFA2.
Butyrate: A short-chain fatty acid that activates FFA2.
Uniqueness
TUG-1375 is unique due to its high potency, reduced lipophilicity, and favorable pharmacokinetic properties compared to other FFA2 agonists . It has significantly increased potency (7-fold in a cAMP assay) and reduced lipophilicity (50-fold reduced clogP) relative to the pyrrolidine lead structure .
Biological Activity
TUG-1375 is a synthetic compound designed as a selective agonist for the free fatty acid receptor 2 (FFA2/GPR43). This receptor plays a crucial role in various physiological processes, including metabolism regulation, appetite control, fat accumulation, and inflammatory responses. The following sections provide an overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of FFA2/GPR43
FFA2 is a G protein-coupled receptor (GPCR) primarily activated by short-chain fatty acids (SCFAs), which are metabolites produced by gut microbiota during dietary fiber fermentation. Activation of FFA2 has been associated with anti-inflammatory effects and modulation of energy metabolism, making it a target for treating metabolic diseases and inflammatory disorders.
Pharmacological Properties of this compound
This compound was developed to enhance the potency and selectivity of FFA2 activation compared to previous agonists. Key pharmacological properties include:
- Potency : this compound exhibits significantly increased potency (7-fold improvement in cAMP assays) compared to earlier compounds targeting FFA2 .
- Selectivity : It demonstrates high selectivity for FFA2 over related receptors such as FFA1, FFA3, and FFA4, making it a valuable tool for studying FFA2 function .
- Pharmacokinetics : The compound has favorable pharmacokinetic properties, including high solubility and stability in biological systems. It shows good metabolic stability in human liver microsomes and low plasma protein binding .
This compound activates FFA2 through a mechanism that involves:
- G Protein Activation : Upon binding to FFA2, this compound activates G proteins, leading to downstream signaling cascades that influence cellular responses.
- Inhibition of Lipolysis : In murine adipocytes, this compound effectively inhibits isoproterenol-induced lipolysis with a potency 50-fold greater than the natural agonist propionate . This suggests its potential role in regulating energy balance and fat metabolism.
- Stimulation of GLP-1 Secretion : Activation of FFA2 by this compound has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose metabolism and appetite regulation .
Table 1: Summary of Key Research Findings on this compound
Implications for Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications in:
- Metabolic Disorders : Due to its ability to regulate lipid metabolism and enhance insulin sensitivity through GLP-1 secretion.
- Inflammation : Its anti-inflammatory properties may be beneficial in treating conditions like obesity-related inflammation and type 2 diabetes.
Properties
IUPAC Name |
(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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